Cas no 1139-46-4 (4-(2,4,4-Trimethylpentan-2-yl)benzene-1,2-diol)

1139-46-4 structure
Nombre del producto:4-(2,4,4-Trimethylpentan-2-yl)benzene-1,2-diol
4-(2,4,4-Trimethylpentan-2-yl)benzene-1,2-diol Propiedades químicas y físicas
Nombre e identificación
-
- 1,2-Benzenediol,4-(1,1,3,3-tetramethylbutyl)-
- 4-(1,1,3,3-tetramethylbutyl)pyrocatechol
- 4-(2,4,4-trimethylpentan-2-yl)benzene-1,2-diol
- 3.4-Dihydroxy-1-(1.1.3.3-tetramethyl-butyl)-benzol
- 4-(1,1,3,3-Tetramethyl-butyl)-brenzcatechin
- 4-(1,1,3,3-tetramethyl-butyl)-pyrocatechol
- 4-tert-octyl-catechol
- 4-t-octylcatechol
- AE-562/43458878
- CS-0154877
- NSC163999
- BOTKTAZUSYVSFF-UHFFFAOYSA-N
- AKOS024332475
- NS00006042
- EINECS 214-520-2
- 1,2-Benzenediol, 4-(1,1,3,3-tetramethylbutyl)-
- NSC 163999
- 4-(1,1,3,3-tetramethylbutyl)-1,2-benzenediol
- BS-14510
- UNII-K4WKG57BQX
- DTXSID10150606
- SCHEMBL68434
- K4WKG57BQX
- MFCD00016620
- 1139-46-4
- D81487
- 4-tert.-octyl pyrocatechol
- NSC-163999
- 4-(2,4,4-Trimethylpentan-2-yl)benzene-1,2-diol
-
- Renchi: InChI=1S/C14H22O2/c1-13(2,3)9-14(4,5)10-6-7-11(15)12(16)8-10/h6-8,15-16H,9H2,1-5H3
- Clave inchi: BOTKTAZUSYVSFF-UHFFFAOYSA-N
- Sonrisas: OC1C=CC(C(CC(C)(C)C)(C)C)=CC=1O
Atributos calculados
- Calidad precisa: 222.16200
- Masa isotópica única: 222.16198
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 2
- Recuento de receptores de enlace de hidrógeno: 2
- Recuento de átomos pesados: 16
- Cuenta de enlace giratorio: 3
- Complejidad: 227
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Carga superficial: 0
- Recuento de constructos de variantes mutuas: 10
- Superficie del Polo topológico: 40.5
- Xlogp3: nothing
Propiedades experimentales
- Color / forma: No data available
- Denso: 1.0±0.1 g/cm3
- Punto de fusión: Not available
- Punto de ebullición: 335.6±22.0 °C at 760 mmHg
- Punto de inflamación: 152.2±16.9 °C
- índice de refracción: 1.522
- PSA: 40.46000
- Logp: 3.81160
- Presión de vapor: 0.0±0.8 mmHg at 25°C
4-(2,4,4-Trimethylpentan-2-yl)benzene-1,2-diol Información de Seguridad
- Palabra de señal:warning
- Instrucciones de peligro: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h333 may be harmful by inhalation
-
Declaración de advertencia:
P264 wash thoroughly after treatment
p280 wear protective gloves / protective clothing / wear protective eye masks / wear protective masks
p305 if in eyes
p351 rinse carefully with water for a few minutes
p338 remove contact lenses (if any) and easy to operate, continue rinsing
p337 if eye irritation persists
p313 get medical advice / care - Instrucciones de Seguridad: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h333 may be harmful by inhalation
- Condiciones de almacenamiento:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
4-(2,4,4-Trimethylpentan-2-yl)benzene-1,2-diol PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
Cooke Chemical | BD0509645-1g |
4-(2,4,4-Trimethylpentan-2-yl)benzene-1,2-diol |
1139-46-4 | 97% | 1g |
RMB 1449.60 | 2025-02-20 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1225517-1g |
4-(2,4,4-Trimethylpentan-2-yl)benzene-1,2-diol |
1139-46-4 | 97% | 1g |
¥2667.00 | 2024-08-09 | |
eNovation Chemicals LLC | Y1215875-1g |
4-(2,4,4-Trimethylpentan-2-yl)benzene-1,2-diol |
1139-46-4 | 95% | 1g |
$400 | 2024-06-03 | |
Ambeed | A1219688-250mg |
4-(2,4,4-Trimethylpentan-2-yl)benzene-1,2-diol |
1139-46-4 | 97% | 250mg |
$93.0 | 2024-04-26 | |
A2B Chem LLC | AA12806-1g |
1,2-Benzenediol, 4-(1,1,3,3-tetramethylbutyl)- |
1139-46-4 | 97% | 1g |
$182.00 | 2024-04-20 | |
Ambeed | A1219688-5g |
4-(2,4,4-Trimethylpentan-2-yl)benzene-1,2-diol |
1139-46-4 | 97% | 5g |
$865.0 | 2024-04-26 | |
Ambeed | A1219688-1g |
4-(2,4,4-Trimethylpentan-2-yl)benzene-1,2-diol |
1139-46-4 | 97% | 1g |
$248.0 | 2024-04-26 | |
TRC | B585640-100mg |
4-(2,4,4-Trimethylpentan-2-yl)benzene-1,2-diol |
1139-46-4 | 100mg |
$ 345.00 | 2023-09-08 | ||
TRC | B585640-25mg |
4-(2,4,4-Trimethylpentan-2-yl)benzene-1,2-diol |
1139-46-4 | 25mg |
$ 115.00 | 2023-09-08 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-XM283-50mg |
4-(2,4,4-Trimethylpentan-2-yl)benzene-1,2-diol |
1139-46-4 | 97% | 50mg |
388.0CNY | 2021-07-17 |
4-(2,4,4-Trimethylpentan-2-yl)benzene-1,2-diol Literatura relevante
-
1. Transformation of 4-tert-octylphenol by UV irradiation and by an H2O2/UV process in aqueous solutionPatrick Mazellier,Julie Leverd Photochem. Photobiol. Sci. 2003 2 946
1139-46-4 (4-(2,4,4-Trimethylpentan-2-yl)benzene-1,2-diol) Productos relacionados
- 500-38-9(Nordihydroguaiaretic acid)
- 52427-13-1(Phenol,4-(1-ethyl-1-methylhexyl)-)
- 140-66-9(4-Tert-Octylphenol)
- 27686-84-6(4,4'-((2R,3S)-2,3-Dimethylbutane-1,4-diyl)bis(benzene-1,2-diol))
- 128294-46-2(4-Hydroxy-3'-methoxystilbene)
- 899964-74-0(N-(6-bromo-1,3-benzothiazol-2-yl)-4-cyano-N-(pyridin-2-yl)methylbenzamide)
- 77619-93-3(3-hydroxy-6-nitro-2-benzofuran-1(3h)-one)
- 339548-64-0(3-(4-Bromophenyl)-2-cyano-2-propenoic Acid)
- 893740-52-8(5-(methylamino)methylfuran-2-carboxylic acid)
- 119967-49-6(2-(pyridin-3-yloxy)ethan-1-ol)
Proveedores recomendados
Amadis Chemical Company Limited
(CAS:1139-46-4)4-(2,4,4-Trimethylpentan-2-yl)benzene-1,2-diol

Pureza:99%/99%
Cantidad:1g/5g
Precio ($):223.0/778.0